molecular formula C28H36N2O6 B5206685 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}

3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}

Cat. No. B5206685
M. Wt: 496.6 g/mol
InChI Key: LRKSENUDKSJTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP is a chiral molecule that contains two hydroxyl groups, two ether linkages, and two amino groups. The compound has a molecular weight of 544.67 g/mol and a melting point of 194-196°C.

Scientific Research Applications

3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In materials science, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been used as a building block for the synthesis of dendrimers, which are highly branched polymers with unique properties. In catalysis, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity.

Mechanism of Action

The mechanism of action of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. Studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} can inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In vivo studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} can improve cognitive function and reduce the accumulation of amyloid-beta, which is a hallmark of Alzheimer's disease. 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is its ease of synthesis and high yield. The compound is also relatively stable and has a low toxicity profile, which makes it suitable for use in lab experiments. However, one of the limitations of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is its low solubility in water, which can make it difficult to work with in aqueous solutions. The compound also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}. One area of interest is the development of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}-based dendrimers for drug delivery applications. Dendrimers are highly branched polymers that can be used to encapsulate drugs and improve their pharmacokinetic properties. Another area of interest is the development of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}-based metal complexes for catalytic applications. Metal complexes containing 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} as a ligand have been shown to exhibit high catalytic activity for a variety of reactions. Finally, further research is needed to fully understand the mechanism of action of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} involves the reaction of 1,4-dibromobenzene with sodium hydroxide to form 1,4-dihydroxybenzene. The resulting compound is then reacted with 4-ethoxyaniline and 2-propanol in the presence of a catalyst to form 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}. The synthesis method for 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol} is relatively simple and has been optimized to produce high yields of the compound.

properties

IUPAC Name

1-(4-ethoxyanilino)-3-[4-[3-(4-ethoxyanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O6/c1-3-33-25-9-5-21(6-10-25)29-17-23(31)19-35-27-13-15-28(16-14-27)36-20-24(32)18-30-22-7-11-26(12-8-22)34-4-2/h5-16,23-24,29-32H,3-4,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKSENUDKSJTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)OCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-ethoxyphenyl)amino]propan-2-ol}

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.